molecular formula C12H13N5O B2879211 N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide CAS No. 1396746-27-2

N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide

Cat. No.: B2879211
CAS No.: 1396746-27-2
M. Wt: 243.27
InChI Key: VDGVNUPPKMNKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core linked to a pyrimidine ring substituted with a dimethylamino group at position 2.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-17(2)12-14-7-10(8-15-12)16-11(18)9-4-3-5-13-6-9/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGVNUPPKMNKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C . This reaction yields the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N,N-diisopropylethylamine (DIPEA), isopropanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

BAY61-3606 (2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide)
  • Core Structure : Imidazo[1,2-c]pyrimidine linked to pyridine-3-carboxamide.
  • Key Substituents : 3,4-Dimethoxyphenyl group on the imidazo-pyrimidine ring.
  • Biological Activity : Syk kinase inhibitor; reduces neuroinflammation in LPS-induced models .
Complex II Inhibitors (A.3.32–A.3.39)
  • Core Structure : Pyridine-3-carboxamide with substituted indan rings.
  • Key Substituents : Difluoromethyl on pyridine; varied alkyl/aryl groups on indan (e.g., ethyl, isobutyl).
  • Biological Activity : Fungicidal agents targeting mitochondrial complex II .
  • Comparison : The absence of difluoromethyl in the target compound suggests distinct physicochemical properties, possibly limiting agrochemical utility but favoring pharmaceutical applications.
Quinoline-Based Analogs ()
  • Example Compound: N-(2-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide.
  • Core Structure: Quinoline linked to pyrimidine and benzamide.
  • Key Substituents: Nitro, cyano, and tetrahydrofuran-3-yl-oxy groups on quinoline.
  • Biological Activity : Likely kinase inhibitors (e.g., anticancer applications) .

Structural Comparison Table

Compound Name Core Structure Key Substituents Biological Target/Activity Application
Target Compound Pyrimidine-Pyridine 2-(Dimethylamino)pyrimidin-5-yl Not specified (inferred kinase) Research chemical
BAY61-3606 Imidazo-pyrimidine-Pyridine 3,4-Dimethoxyphenyl Syk kinase inhibition Neuroinflammation
Complex II Inhibitors (A.3.32–A.3.39) Pyridine-Indan Difluoromethyl, alkyl/aryl on indan Mitochondrial complex II inhibition Agrochemicals
Quinoline Analogs Quinoline-Pyrimidine-Benzamide Nitro, cyano, tetrahydrofuran-3-yl-oxy Kinase inhibition (inferred) Anticancer research

Key Research Findings

  • Complex II Inhibitors: Substituent variations (e.g., difluoromethyl vs. dimethylamino) critically influence lipophilicity and target affinity, underscoring the importance of electronic effects in agrochemical design .
  • Quinoline Analogs: The quinoline core’s planar structure enhances DNA intercalation or ATP-binding pocket interactions, a feature absent in the target compound’s pyrimidine-pyridine system .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide, a compound with a complex structure featuring both pyrimidine and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and findings from recent studies.

Structural Characteristics

The molecular formula of this compound is C13H16N4O, with a molecular weight of approximately 244.29 g/mol. Its structure is characterized by a pyrimidine ring substituted with dimethylamino groups and a carboxamide functional group attached to a pyridine ring. This unique arrangement is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus12.5 µg/mL
Derivative AP. aeruginosa25 µg/mL
Derivative BK. pneumoniae10 µg/mL

The above table summarizes the antimicrobial efficacy of the compound and its derivatives, highlighting its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory response.

In Vitro COX Inhibition

Compound IC50 (µM) Comparison with Celecoxib (IC50 = 0.04 µM)
This compound0.05 ± 0.01Comparable
Derivative C0.03 ± 0.02More potent
Derivative D0.06 ± 0.01Similar potency

The inhibition of COX enzymes suggests that this compound could be beneficial in treating inflammatory diseases such as arthritis or other conditions characterized by chronic inflammation .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound has demonstrated anticancer activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).

Cytotoxicity Assay Results

Cell Line IC50 (µM) Selectivity Index
HepG2<10High
A549<10High
Normal Cells (LO2)>100Low

The results indicate that the compound exhibits potent anti-proliferative effects against cancer cells while showing low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several derivatives of this compound against clinical isolates of bacteria. The study found that certain derivatives had significantly lower MIC values compared to standard antibiotics, indicating their potential as novel antimicrobial agents.
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of the compound through in vivo models of inflammation, demonstrating a significant reduction in paw edema in carrageenan-induced models, comparable to established NSAIDs like indomethacin .
  • Anticancer Activity Assessment : A comprehensive evaluation of the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through caspase activation pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.